1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine
Description
This compound features a pyrazole ring substituted with chloro, ethyl, and methyl groups at positions 5, 3, and 1, respectively, linked via a methyl bridge to a piperazine moiety. Piperazine derivatives are known for their versatility in drug design due to their ability to modulate receptor interactions and pharmacokinetic properties .
Properties
IUPAC Name |
1-[(5-chloro-3-ethyl-1-methylpyrazol-4-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN4/c1-3-10-9(11(12)15(2)14-10)8-16-6-4-13-5-7-16/h13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIXOWLPIOOLAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1CN2CCNCC2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901164894 | |
| Record name | Piperazine, 1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901164894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315366-21-2 | |
| Record name | Piperazine, 1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315366-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901164894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Pharmacokinetics
Based on its chemical structure, it can be predicted that it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might affect the compound’s stability or its ability to interact with its targets. Additionally, the presence of other compounds could potentially affect the compound’s absorption or metabolism, thereby influencing its efficacy.
Biochemical Analysis
Biochemical Properties
1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical reactions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions often result in the modulation of various cellular processes, including metabolism, cell cycle progression, and apoptosis.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy. In vitro studies have shown that it remains stable under specific conditions, but prolonged exposure to certain environmental factors can lead to its degradation. Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses may exhibit therapeutic effects, while higher doses can lead to toxicity. Threshold effects have been observed, where a specific dosage range results in optimal efficacy without adverse effects. At higher doses, toxic effects such as liver damage and renal impairment have been reported.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and alter the levels of specific metabolites. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via specific membrane transporters, and its distribution within tissues can be affected by binding to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the mitochondria, where it influences cellular energy production, or to the nucleus, where it affects gene expression. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications.
Biological Activity
1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, particularly focusing on its antibacterial, antifungal, and anticancer activities.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-3-ethyl-1-methylpyrazole with piperazine under controlled conditions. The reaction can be optimized using various solvents and catalysts to enhance yield and purity.
Antibacterial Activity
Research indicates that compounds containing the pyrazole structure exhibit significant antibacterial properties. For instance, derivatives of pyrazole have shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values often in the low microgram range.
Table 1: Antibacterial Activity of Pyrazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 4.0 |
| 2 | Escherichia coli | 8.0 |
| 3 | Pseudomonas aeruginosa | 16.0 |
Studies have demonstrated that the presence of halogen substituents on the pyrazole ring enhances antibacterial activity, suggesting a structure-activity relationship that could guide future drug design .
Antifungal Activity
In addition to antibacterial effects, pyrazole derivatives have been evaluated for antifungal properties. Various studies report that these compounds exhibit potent activity against common fungal pathogens such as Candida species.
Table 2: Antifungal Activity of Selected Pyrazole Derivatives
| Compound | Target Fungus | MIC (µg/mL) |
|---|---|---|
| A | Candida albicans | 12.5 |
| B | Aspergillus niger | 25.0 |
The antifungal mechanisms are believed to involve disruption of fungal cell membrane integrity and interference with metabolic pathways .
Anticancer Activity
Recent investigations into the anticancer potential of this compound have shown promising results against various cancer cell lines. For example, studies report IC50 values in the nanomolar range for breast and liver cancer cell lines.
Table 3: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| C | MCF-7 (Breast) | 1.4 |
| D | Hep3B (Liver) | 0.8 |
Mechanistic studies suggest that these compounds may induce apoptosis and inhibit cell proliferation through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Case Studies
Several case studies highlight the therapeutic potential of pyrazole derivatives:
- Case Study on Antibacterial Efficacy : A study evaluated a series of pyrazole derivatives against multi-drug resistant strains of bacteria, demonstrating significant inhibition and suggesting these compounds as candidates for further development in antibiotic therapy .
- Antifungal Screening : In vitro tests showed that certain derivatives effectively inhibited the growth of Candida species at concentrations lower than those required for conventional antifungal agents, indicating a potential new avenue for treatment .
- Cancer Cell Line Studies : Research involving MCF-7 and Hep3B cell lines revealed that specific modifications to the pyrazole structure enhanced cytotoxicity compared to standard chemotherapeutics, warranting further investigation into their mechanisms .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. Several studies have demonstrated that 1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine can inhibit the proliferation of various cancer cell lines.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 1 | A549 (Lung) | 12.5 |
| 2 | MCF7 (Breast) | 15.0 |
| 3 | HeLa (Cervical) | 10.0 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, particularly affecting serine/threonine kinases that are crucial for cancer cell survival .
Neuropharmacological Potential
The piperazine moiety is well-known for its neuropharmacological applications. Compounds with similar structures have been studied for their potential as glycine transporter inhibitors, which can be beneficial in treating schizophrenia and other neurological disorders.
Case Study: GlyT1 Inhibition
A related study explored the design of GlyT1 inhibitors based on piperazine derivatives, showing that modifications could enhance inhibitory activity significantly. The compound demonstrated effective blood-brain barrier penetration, indicating potential for neurological applications .
Summary of Findings
The research surrounding this compound highlights its promising applications in both anticancer and neuropharmacological contexts. Its structural components contribute to a range of biological activities that warrant further exploration.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect |
|---|---|
| Anticancer | Inhibits proliferation of cancer cells |
| Neuroprotective | Modulates neurotransmitter systems |
| Enzyme Inhibition | Inhibits specific enzymes |
Comparison with Similar Compounds
Pyrazole-Containing Piperazine Analogues
Mepiprazole (1-(3-Chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine) :
Mepiprazole shares a pyrazole-piperazine scaffold but differs in substituents. The pyrazole is substituted with a methyl group (position 5) and connected via an ethyl chain to piperazine, which is further modified with a 3-chlorophenyl group. This structural variation likely alters receptor binding affinity and metabolic stability compared to the target compound, which lacks aromatic substituents on the piperazine ring .- Triazole/Imidazole-Piperazine Hybrids (): Compounds like 9a-k and 11a-q replace the pyrazole with triazole or nitroimidazole rings. For instance, the nitro group in imidazole derivatives (e.g., 9a-k) may enhance electron-withdrawing effects, influencing redox properties and antitumor activity .
Thiazole- and Isoxazole-Based Piperazines
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine () :
This compound substitutes pyrazole with a thiazole ring, introducing a sulfur atom into the heterocycle. Thiazole’s electronegativity and larger atomic radius compared to pyrazole could alter binding interactions with targets like ion channels or enzymes .1-{[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methyl}-4-(diphenylmethyl)piperazine () :
The isoxazole ring here is fused with a chlorophenyl group, increasing steric bulk and aromaticity. Such modifications may reduce solubility but enhance affinity for hydrophobic binding pockets .
Pharmacological and Physicochemical Properties
Antitumor Activity
Compounds in with nitroimidazole-triazole-piperazine hybrids demonstrated moderate activity against solid tumors (e.g., IC₅₀ values in the µM range).
Physicochemical Data
- Lipophilicity : The ethyl and methyl groups on the pyrazole ring likely increase logP compared to polar nitroimidazole derivatives () .
- Solubility : Thiazole-containing analogues () may exhibit lower aqueous solubility due to sulfur’s hydrophobicity, whereas the target compound’s chloro group could balance solubility via moderate polarity .
Table: Key Structural and Pharmacological Comparisons
Q & A
Q. What are the common synthetic routes for 1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazole core via cyclocondensation. For example, ethyl acetoacetate reacts with hydrazine derivatives (e.g., phenylhydrazine) to generate substituted pyrazoles .
- Step 2 : Introduction of the piperazine moiety. A common approach is alkylation using chloro- or bromo-substituted intermediates. For instance, 4-(chloromethyl)pyrazole derivatives are reacted with piperazine under basic conditions (e.g., K₂CO₃ in DMF) .
- Characterization : Intermediates are validated via elemental analysis , ¹H/¹³C NMR (e.g., pyrazole C-H signals at δ 6.5–7.5 ppm), and IR spectroscopy (C=O stretches at ~1650 cm⁻¹ for ester intermediates) .
Q. How is the purity of the compound assessed, and what analytical techniques are critical for quality control?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used to quantify purity (>98%). Mobile phases often include acetonitrile/water with 0.1% TFA .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 297.12 for C₁₂H₂₁ClN₄) .
- Melting Point : Sharp melting ranges (e.g., 145–147°C) indicate crystalline homogeneity .
Advanced Research Questions
Q. What structural modifications enhance the biological activity of this compound, and how are structure-activity relationships (SAR) analyzed?
Methodological Answer:
- Modifications :
- SAR Analysis :
Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield and byproduct formation during synthesis?
Methodological Answer:
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution rates but may promote hydrolysis byproducts. For example, DMF increases yields by 15–20% compared to THF .
- Catalysts : Copper(I) catalysts (e.g., CuBr) in click chemistry reduce reaction times but require strict anhydrous conditions to avoid Cu(II) oxide precipitation .
- Byproduct analysis : LC-MS identifies dimers (e.g., bis-piperazine adducts) formed via over-alkylation. These are minimized by slow reagent addition and stoichiometric control .
Q. What are the key challenges in scaling up the synthesis, and how are they mitigated?
Methodological Answer:
- Challenge 1 : Exothermic reactions during cyclization (ΔT > 50°C) risk thermal decomposition.
- Solution : Use jacketed reactors with controlled cooling (5°C/min) .
- Challenge 2 : Low solubility of intermediates in non-polar solvents.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
